

# A Comparative Guide to Semicarbazide Analysis in Food Matrices: Accuracy and Recovery Studies

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The determination of **semicarbazide** (SEM) in food is a critical analytical challenge due to its potential risk to human health and its various origins, including the metabolism of the banned veterinary drug nitrofurazone and formation during food processing.[1][2][3] This guide provides an objective comparison of analytical methodologies for SEM analysis, focusing on accuracy and recovery data from various studies. Detailed experimental protocols for key methods are provided to aid in methodological evaluation and implementation.

### **Comparative Performance of Analytical Methods**

The accurate quantification of SEM in diverse and complex food matrices necessitates robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and reliable technique, often employing acid hydrolysis and derivatization to enhance sensitivity and release protein-bound SEM.[1][4] Newer methods, such as those utilizing high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation, offer alternative approaches with distinct advantages.[5][6][7]

The following tables summarize the accuracy (trueness) and recovery data from various studies, categorized by food matrix.





**Table 1: Accuracy and Recovery in Crustaceans** 

(Shrimn Prawns Crah)

Analytical Method	Sample Preparation	Spiking Level	Recovery (%)	RSD (%)	Reference
LC-MS/MS	Acid Hydrolysis, Derivatization with 2-NBA, SPE	0.5 - 10.0 μg/kg	80.8 - 104.4	<15	[8]
HILIC-MS/MS	Modified QuEChERS	Not Specified	71.1 - 95.3	<10	[7]
LC-MS/MS	Acid Hydrolysis, Derivatization with 2-NBA, SPE	1 μg/kg	80 - 112	Not Specified	[9]
UPLC- MS/MS	Derivatization with 2-NBA, LLE	0.5, 1.0, 2.0 μg/kg	82 - 97	1-8	[8]

2-NBA: 2-nitrobenzaldehyde; SPE: Solid Phase Extraction; LLE: Liquid-Liquid Extraction; HILIC: Hydrophilic Interaction Liquid Chromatography; RSD: Relative Standard Deviation.

**Table 2: Accuracy and Recovery in Baby Food** 



Analytical Method	Sample Preparation	Spiking Level	Recovery (%)	RSD (%)	Reference
LC-MS/MS	Acid Hydrolysis, Derivatization with 2-NBA, SPE	3, 10, 30 ng/g	88.8 - 106.1	4.2 - 6.9 (repeatability) , 16.6 - 24.3 (reproducibilit y)	[10]
LC-MS/MS	Acid Hydrolysis, Derivatization with 2-NBA, SPE	0.1 - 80 ng/mL (in extract)	87.8 - 107.2	0.2 - 9.1	[4]

**Table 3: Accuracy and Recovery in Other Food Matrices** 



Food Matrix	Analytical Method	Sample Preparati on	Spiking Level	Recovery (%)	RSD (%)	Referenc e
Flour Products	HPLC-UV	Derivatizati on with 4- nitrobenzo yl chloride	Not Specified	76.6 - 119	0.5 - 9.1	[11]
Honey	UPLC- MS/MS	Derivatizati on with 2- NBA, LLE	0.5 - 2.0 ppb	92 - 103	≤10	[12]
Various Foods	LC-MS/MS	Various	Not Specified	80.03 - 120.15	Not Specified	[13][14]
Chicken	LC-MS/MS	With and without washing steps	Not Specified	Not Specified	Not Specified	
Egg	LC-MS/MS	Not Specified	50 μg/kg	105.3	Not Specified	[15]
Egg Powder	LC-MS/MS	Not Specified	350 μg/kg	121.3	Not Specified	[15]

#### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and comparing results. Below are protocols for two common approaches for SEM analysis.

# Protocol 1: LC-MS/MS with Acid Hydrolysis and Derivatization (General Method for Animal Tissues)

This method is widely adopted for the determination of total SEM (free and protein-bound).

Sample Homogenization: Homogenize a representative portion of the food sample (e.g., 2 g
of shrimp tissue).



- Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., 13C15N2-SEM) to the homogenate to correct for matrix effects and recovery losses.[1]
- Acid Hydrolysis: Add 0.2 M hydrochloric acid to the sample. This step is crucial for releasing protein-bound SEM.[1]
- Derivatization: Add 2-nitrobenzaldehyde (2-NBA) solution and incubate (e.g., overnight at 37°C) to form the stable derivative, NP-SEM, which has better chromatographic and mass spectrometric properties.[1][4][10]
- Neutralization: Adjust the pH of the extract to neutral using a suitable buffer (e.g., dipotassium hydrogen phosphate).[16]
- Purification (SPE): Load the neutralized extract onto a solid-phase extraction (SPE)
   cartridge. Wash the cartridge to remove interferences and then elute the NP-SEM derivative
   with an appropriate solvent like ethyl acetate.[1]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separation
  is typically achieved on a C18 reversed-phase column. Detection is performed in multiple
  reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion
  transitions of NP-SEM and the internal standard.[1]

## Protocol 2: Modified QuEChERS with HILIC-MS/MS for Crustaceans

This method offers a simpler and faster alternative to the traditional acid hydrolysis method, particularly for underivatized SEM.[7]

- Sample Preparation: Weigh 2 g of homogenized shrimp meat into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add the isotopically labeled internal standard solution.
- Extraction: Add acidified acetonitrile (e.g., 1% formic acid) and perform extraction.



- Salting-out: Add a salt mixture (e.g., MgSO4 and NaCl) to induce phase separation.
- Centrifugation: Centrifuge the tube to separate the acetonitrile layer from the aqueous and solid phases.
- Clean-up (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., C18) to remove interfering matrix components.
- Centrifugation and Filtration: Centrifuge and filter the extract before analysis.
- HILIC-MS/MS Analysis: Analyze the final extract using a hydrophilic interaction liquid chromatography (HILIC) column coupled with a tandem mass spectrometer. HILIC is particularly suitable for the retention of polar compounds like underivatized SEM.[7]

### Visualizing the Workflow

The following diagram illustrates a generalized workflow for the analysis of **semicarbazide** in food matrices, from sample receipt to final data analysis.



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Caption: General workflow for **semicarbazide** analysis in food.

#### Conclusion

The choice of analytical method for **semicarbazide** determination in food matrices depends on various factors, including the specific food matrix, the required sensitivity, available instrumentation, and desired sample throughput. LC-MS/MS combined with acid hydrolysis and



derivatization remains the gold standard for achieving low detection limits and accounting for bound residues. However, alternative methods like QuEChERS-based procedures are gaining traction due to their simplicity and speed. The data presented in this guide demonstrates that high accuracy and recovery can be achieved with various validated methods, providing researchers and analysts with a solid basis for selecting the most appropriate approach for their specific needs. It is important to note that the natural occurrence of SEM has been reported in some food items like honey and crustaceans, which should be considered when interpreting results.[13][14][17][18]

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